molecular formula C7H9N3O2 B1428622 3-Amino-6-methylpyrazine-2-carboxylic acid CAS No. 4896-36-0

3-Amino-6-methylpyrazine-2-carboxylic acid

Cat. No.: B1428622
CAS No.: 4896-36-0
M. Wt: 167.17 g/mol
InChI Key: VFKIJMHDBGWTIH-UHFFFAOYSA-N
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Description

Molecular Architecture and Substituent Configuration

This compound exhibits a well-defined molecular architecture based on a six-membered heterocyclic pyrazine core containing two nitrogen atoms positioned at the 1 and 4 positions of the ring system. The molecular formula C₆H₇N₃O₂ indicates the presence of six carbon atoms, seven hydrogen atoms, three nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 153.14 grams per mole. The International Union of Pure and Applied Chemistry systematic name "this compound" precisely describes the substitution pattern, with the amino group positioned at carbon-3, the methyl group at carbon-6, and the carboxylic acid functionality at carbon-2.

The canonical Simplified Molecular Input Line Entry System representation "CC1=CN=C(C(=N1)C(=O)O)N" clearly demonstrates the connectivity pattern and electronic structure of the molecule. The International Chemical Identifier string "InChI=1S/C6H7N3O2/c1-3-2-8-5(7)4(9-3)6(10)11/h2H,1H3,(H2,7,8)(H,10,11)" provides comprehensive structural information including connectivity, hydrogen distribution, and tautomeric possibilities. The corresponding International Chemical Identifier Key "ZQDYILWQCQIWFL-UHFFFAOYSA-N" serves as a unique molecular identifier for database searches and structural comparisons.

The substituent configuration creates distinct electronic and steric effects throughout the molecular framework. The amino group at position 3 introduces nucleophilic character and hydrogen bonding capacity, while the methyl group at position 6 provides electron-donating properties and increased lipophilicity. The carboxylic acid group at position 2 contributes acidic properties and potential for intermolecular hydrogen bonding interactions. Computational analysis reveals specific physicochemical parameters that characterize the molecular architecture, including a calculated logarithm of the partition coefficient value of 0.13, indicating moderate hydrophilicity.

Table 1: Fundamental Molecular Properties of this compound

Property Value Source
Molecular Formula C₆H₇N₃O₂
Molecular Weight 153.14 g/mol
Heavy Atoms Count 11
Rotatable Bond Count 1
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 5
Topological Polar Surface Area 89 Ų
Carbon Bond Saturation 0.166

Crystallographic Analysis and Conformational Isomerism

Crystallographic investigations of this compound and structurally related compounds provide essential insights into solid-state molecular organization and conformational preferences. While direct crystallographic data for the target compound remains limited in available literature, structural analysis of closely related pyrazine derivatives offers valuable comparative information for understanding conformational behavior and intermolecular interactions.

Analysis of methyl 3-amino-6-methylpyrazine-2-carboxylate, the corresponding methyl ester derivative, reveals important structural characteristics that inform understanding of the parent carboxylic acid. The ester derivative possesses molecular formula C₇H₉N₃O₂ with molecular weight 167.16 grams per mole, differing from the carboxylic acid by the presence of a methyl ester group rather than the free carboxylic acid functionality. Collision cross section measurements for various ionic adducts of this ester derivative provide insights into three-dimensional molecular organization, with predicted values ranging from 133.7 to 180.5 square angstroms depending on the specific adduct formation.

Crystallographic studies of related methyl pyrazine carboxylate compounds demonstrate significant conformational features relevant to the target molecule. Investigation of methyl 5-methylpyrazine-2-carboxylate reveals that non-hydrogen atoms of the molecule are nearly planar, with a dihedral angle of 5.4 degrees between the plane of the pyrazine ring and the plane defined by the carbon-carbon(oxygen)-oxygen ester linkage. This near-planar configuration suggests that this compound likely adopts similar conformational preferences with minimal deviation from planarity between the pyrazine core and carboxylic acid substituent.

The crystal structure analysis of methyl 5-methylpyrazine-2-carboxylate demonstrates important intermolecular interactions that likely occur in the crystalline state of this compound. Molecules are linked via carbon-hydrogen to nitrogen and carbon-hydrogen to oxygen hydrogen bonds, forming layers parallel to specific crystallographic planes. The presence of amino and carboxylic acid functionalities in the target compound suggests enhanced hydrogen bonding capabilities compared to the methyl ester derivatives, potentially leading to more extensive supramolecular networks in the solid state.

Table 2: Crystallographic Parameters of Related Pyrazine Compounds

Compound Space Group Unit Cell Parameters Key Structural Features Source
Methyl 5-methylpyrazine-2-carboxylate P2₁ a=3.8872 Å, b=6.8386 Å, c=13.6279 Å, β=93.303° Near-planar geometry, dihedral angle 5.4°
Aminoguanidinium pyrazine-2-carboxylate P2₁/n Monoclinic system Extensive hydrogen bonding networks
Lithium pyrazine-2-carboxylate hydrate Pca2₁ a=24.433 Å, b=4.7861 Å, c=5.6385 Å Bridging carboxylate coordination

Comparative Structural Analysis with Related Pyrazine Derivatives

Comprehensive structural comparison of this compound with related pyrazine derivatives reveals important structure-property relationships and substitution effects on molecular architecture. The systematic analysis of halogenated analogs, ester derivatives, and positional isomers provides crucial insights into how specific substituent modifications influence overall molecular geometry, electronic distribution, and intermolecular interaction patterns.

Halogenated analogs of this compound demonstrate significant structural variations based on halogen substitution patterns. The 3-amino-6-chloropyrazine-2-carboxylic acid analog possesses molecular formula C₅H₄ClN₃O₂ with a molecular weight of 173.56 grams per mole, representing the replacement of the methyl group with a chlorine atom. This substitution results in increased electronegativity at position 6, potentially altering electronic distribution throughout the pyrazine ring system. Collision cross section measurements for this chlorinated derivative range from 124.1 to 176.5 square angstroms depending on ionization conditions, indicating compact molecular organization.

The brominated analog 3-amino-6-bromopyrazine-2-carboxylic acid exhibits molecular formula C₅H₄BrN₃O₂ with molecular weight 218.01 grams per mole, demonstrating the effect of heavier halogen substitution. Multiple brominated derivatives exist, including 3-amino-5-bromo-6-methylpyrazine-2-carboxylic acid with molecular formula C₆H₆BrN₃O₂ and molecular weight 232.03 grams per mole, which retains the methyl group while introducing bromine at position 5. These structural variations illustrate how halogen incorporation affects molecular weight, steric requirements, and electronic properties while maintaining the core pyrazine carboxylic acid framework.

Iodinated derivatives provide additional comparative structural information, with methyl 3-amino-6-iodopyrazine-2-carboxylate possessing molecular formula C₆H₆IN₃O₂ and molecular weight 279.04 grams per mole. The significant molecular weight increase associated with iodine substitution demonstrates the substantial impact of heavy halogen incorporation on overall molecular properties. The systematic progression from chlorine through bromine to iodine substitution illustrates predictable trends in molecular weight, atomic radius effects, and electronic polarizability.

Ester derivatives of the target compound provide important insights into functional group modification effects on molecular structure. The methyl ester derivative methyl 3-amino-6-methylpyrazine-2-carboxylate exhibits molecular formula C₇H₉N₃O₂ with molecular weight 167.16 grams per mole, demonstrating the structural impact of carboxylic acid esterification. This modification eliminates the acidic proton and hydrogen bonding donor capability of the carboxylic acid group while introducing additional steric bulk through the methyl ester moiety.

Table 3: Comparative Molecular Properties of Pyrazine Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Modifications Source
This compound C₆H₇N₃O₂ 153.14 NH₂, CH₃, COOH Reference compound
3-Amino-6-chloropyrazine-2-carboxylic acid C₅H₄ClN₃O₂ 173.56 NH₂, Cl, COOH Methyl to chlorine replacement
3-Amino-6-bromopyrazine-2-carboxylic acid C₅H₄BrN₃O₂ 218.01 NH₂, Br, COOH Methyl to bromine replacement
Methyl 3-amino-6-iodopyrazine-2-carboxylate C₆H₆IN₃O₂ 279.04 NH₂, I, COOCH₃ Methyl to iodine, acid to ester
Methyl 3-amino-6-methylpyrazine-2-carboxylate C₇H₉N₃O₂ 167.16 NH₂, CH₃, COOCH₃ Acid to methyl ester
3-Amino-5-bromo-6-methylpyrazine-2-carboxylic acid C₆H₆BrN₃O₂ 232.03 NH₂, CH₃, Br, COOH Additional bromine at position 5

Properties

IUPAC Name

3-amino-6-methylpyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-3-2-8-5(7)4(9-3)6(10)11/h2H,1H3,(H2,7,8)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDYILWQCQIWFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4896-36-0
Record name NSC338222
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338222
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Direct Synthesis via Halogenation and Nucleophilic Substitution

Reaction Pathway:

  • Starting from pyrazine derivatives , such as 2,3-dichloropyrazine or 3-aminopyrazine-2-carboxylic acid, halogenation at specific positions introduces reactive sites for subsequent substitution.
  • Bromination of 3-aminopyrazine-2-carboxylic acid using N-bromosuccinimide (NBS) in dimethylformamide (DMF) yields brominated intermediates, which can be further reacted with methylamine to introduce the methyl group at position 6.

Reaction Conditions:

  • Bromination typically occurs at low temperatures (~0°C) to control selectivity.
  • Nucleophilic substitution with methylamine or methyl derivatives occurs under mild heating in polar solvents like DMSO or methanol.

Research Findings:

  • Yields for brominated intermediates are around 41%, with subsequent amination steps leading to the target compound.
  • The process requires careful control of temperature and solvent purity to prevent side reactions.

Esterification of 3-Amino-6-methylpyrazine-2-carboxylic Acid

Method:

  • Acid-catalyzed esterification of the acid with methanol in the presence of sulfuric acid or other acids is a common approach.
  • Alternatively, methylation of the corresponding alkali metal salts (potassium or sodium salts) using methyl bromide or methyl iodide in solvents like dimethylformamide (DMF) or dimethylacetamide (DMA) at mild temperatures (20-80°C).

Research Findings:

  • Ester yields vary between 50% and 72%, with purification often involving recrystallization from acetonitrile or ethanol.
  • The process benefits from low water content (<5%) in the reaction medium to prevent hydrolysis and side reactions.

Transformation from Related Precursors

Using Pterin Derivatives:

  • Pterin compounds, such as 2-amino-4-hydroxypteridine, can be cleaved under hydrothermal conditions (140-220°C) in alkaline media to produce 3-aminopyrazine-2-carboxylic acid.
  • This method is advantageous for large-scale synthesis due to the availability of starting materials and the relatively mild reaction conditions.

Reaction Conditions:

  • Heating in aqueous sodium or potassium hydroxide at 150-170°C.
  • The process involves cleavage of the pterin ring system, followed by isolation of the acid via acidification and crystallization.

Research Findings:

  • Yield of the target acid can reach approximately 66% after purification.
  • The method allows for recycling of unreacted pterin and is suitable for industrial applications.

Hydrolysis of Pyrazine Derivatives

Method:

  • Starting from methyl esters or amides, hydrolysis under acidic or basic conditions yields the free acid.
  • For example, methyl esters can be hydrolyzed with aqueous alkali or acid at elevated temperatures (50-80°C).

Research Findings:

  • Acid hydrolysis provides high purity but may require longer reaction times.
  • Basic hydrolysis with sodium hydroxide is faster and allows easier separation of products.

Data Summary and Comparative Table

Preparation Method Starting Material Key Reagents & Conditions Yield (%) Advantages Limitations
Halogenation & Nucleophilic Substitution Pyrazine derivatives, halogenated intermediates NBS in DMF, methylamine, low temp (~0°C) ~41-60 Precise control over substitution sites Multi-step, requires purification
Esterification of Acid or Salt This compound Acid catalysis, methyl bromide, DMF/DMA 50-72 Suitable for large-scale synthesis Moderate yields, water-sensitive reactions
Hydrothermal Cleavage of Pterin Derivatives Pterin compounds (e.g., 2-amino-4-hydroxypteridine) NaOH/KOH, 140-220°C, aqueous medium ~66 Industrial scalability, high yield Requires high-temperature equipment
Hydrolysis of Methyl Esters Methyl esters of the acid Acidic or basic hydrolysis, 50-80°C Variable Simple, well-established Longer reaction times, purification needed

Notes and Research Insights

  • Optimization of reaction conditions such as temperature, solvent purity, and reagent equivalents is critical for maximizing yield and purity.
  • Industrial feasibility favors hydrothermal and hydrolysis methods due to scalability and cost-effectiveness.
  • Purification techniques like recrystallization, chromatography, and filtration are essential to obtain high-purity products suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-methylpyrazine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazine N-oxides, while substitution reactions can produce various substituted pyrazine derivatives .

Scientific Research Applications

3-Amino-6-methylpyrazine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-6-methylpyrazine-2-carboxylic acid in biological systems involves its interaction with various molecular targets. It can inhibit the growth of certain bacteria by interfering with their metabolic pathways. In cancer research, it has been shown to induce apoptosis in tumor cells by activating specific signaling pathways .

Comparison with Similar Compounds

Physical and Chemical Properties

Compound Name Substituents (Position) Molecular Weight (g/mol) Solubility Melting Point (°C) Key Properties
3-Amino-6-methylpyrazine-2-carboxylic acid 3-NH₂, 6-CH₃ 153.14 (ester) Soluble in DMSO Not reported Moderate lipophilicity
3-Amino-2-pyrazinecarboxylic acid 3-NH₂ 139.11 - 205–210 (dec.) Extensive hydrogen bonding
6-Aminopyrazine-2-carboxylic acid 6-NH₂ 139.11 - - Positional isomerism impacts reactivity
3-Methylpyrazine-2-carboxylic acid 3-CH₃ 138.12 - - Lacks amino group; reduced hydrogen bonding
3-Amino-6-chloro-5-hydroxypyrazine-2-carboxylic acid 3-NH₂, 6-Cl, 5-OH 189.56 - - Higher acidity; hazardous (H302, H315)

Key Research Findings

  • Synthetic Challenges: Acylation of the amino group in 3-aminopyrazine-2-carboxylic acid derivatives often requires protective groups, especially for polar substituents .
  • Structural Isomerism: Positional changes (e.g., 3-amino vs. 6-amino) significantly alter hydrogen bonding networks and melting points .
  • Substituent Impact : Electron-donating groups (e.g., methyl) enhance lipophilicity and bioavailability, while electron-withdrawing groups (e.g., Cl) increase reactivity in nucleophilic substitutions .

Biological Activity

3-Amino-6-methylpyrazine-2-carboxylic acid (also referred to as 3-amino-6-methylpyrazine-2-carboxylate) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and potential therapeutic mechanisms.

This compound is a pyrazine derivative characterized by the presence of an amino group and a carboxylic acid functional group. Its chemical structure allows it to interact with various biological targets, making it a versatile compound in research.

Antimicrobial Activity

The compound has shown promising antimicrobial properties. Research indicates that derivatives of this compound exhibit significant activity against various microbial strains, including:

  • Bacterial Pathogens : Studies have demonstrated efficacy against Mycobacterium tuberculosis, with some derivatives showing minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL .
  • Fungal Infections : The compound has also been evaluated for antifungal activity, particularly against Candida albicans and Trichophyton interdigitale .

The mechanism of action for its antimicrobial effects may involve enzyme inhibition, such as inhibiting fatty acid synthase I (FAS I) and disrupting membrane integrity, which is crucial for bacterial survival .

Anticancer Properties

Research into the anticancer potential of this compound is ongoing. Preliminary findings suggest that certain derivatives can induce cytotoxicity in cancer cell lines, including HepG2 liver cancer cells. The structure-activity relationship indicates that modifications to the pyrazine ring can enhance or reduce cytotoxic effects .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in metabolic pathways critical for pathogen survival.
  • Membrane Disruption : It may compromise the integrity of microbial membranes, leading to cell death.
  • Induction of Apoptosis : In cancer cells, it can trigger apoptotic pathways, potentially through the modulation of specific signaling cascades.

Case Studies and Research Findings

StudyFindings
Identified potential antimicrobial and anticancer properties; ongoing research into its use as a pharmaceutical intermediate.
Demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis; explored mechanisms involving enzyme inhibition.
Evaluated various derivatives for antimicrobial, antibacterial, and antifungal activities; highlighted structure-activity relationships.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Amino-6-methylpyrazine-2-carboxylic acid and its derivatives?

  • Methodological Answer : The compound can be synthesized via halogenation of precursor pyrazine derivatives. For example, bromination of 3-aminopyrazine-2-carboxylic acid using N-bromosuccinimide (NBS) in dimethylformamide (DMF) yields brominated intermediates, though yields may vary (e.g., 41% yield for 3-amino-6-bromo-N-methyl-pyrazine-2-carboxamide) . Esterification via methyl ester formation (e.g., Methyl 3-amino-2-pyrazinecarboxylate) is another route, with purity >97% achievable via HPLC .
  • Key Considerations : Optimize reaction temperature (e.g., 0°C for bromination) and solvent choice (DMF for halogenation; methanol/DMSO for solubility).

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • HPLC : Purity assessment (>97% confirmed via reverse-phase HPLC) .
  • Spectroscopy : Use 1^1H/13^13C NMR to confirm substituent positions and hydrogen bonding networks (e.g., intra-/intermolecular H-bonds observed in derivatives) .
  • Mass Spectrometry : ESI-MS for molecular ion verification (e.g., [M+H]+^+ peaks for brominated derivatives) .

Q. How does solubility impact experimental design for this compound?

  • Methodological Answer :

SolventSolubility (mg/mL)Notes
DMSO>10Preferred for biological assays
Methanol~5–10Suitable for synthetic reactions
  • Recommendation : Pre-dissolve in DMSO for cell-based assays and dilute with aqueous buffers to avoid solvent toxicity.

Advanced Research Questions

Q. How can mechanistic contradictions in halogenation reactions of pyrazine derivatives be resolved?

  • Methodological Answer : Discrepancies in reaction yields (e.g., 41% vs. lower yields in similar conditions) may arise from competing side reactions (e.g., over-bromination). Strategies:

  • Monitor reaction progress via TLC or in-situ IR spectroscopy.
  • Use scavengers (e.g., succinimide) to quench excess NBS .
  • Compare kinetic data with computational models (DFT) to identify energy barriers .

Q. What strategies are effective for designing coordination complexes with this compound?

  • Methodological Answer : The amino and carboxylate groups enable chelation with transition metals (e.g., Cu2+^{2+}, Co2+^{2+}).

  • Synthesis Protocol : React the compound with metal salts (e.g., CuCl2_2) in ethanol/water (1:1) at 60°C for 2 hours. Characterize via UV-Vis (d-d transitions) and cyclic voltammetry .
  • Applications : Metal complexes may enhance antimicrobial activity or catalytic properties .

Q. How should researchers address conflicting biological activity data in antimicrobial studies?

  • Methodological Answer : Variability in MIC (Minimum Inhibitory Concentration) values across studies may stem from:

  • Strain Differences : Test against standardized strains (e.g., ATCC E. coli).
  • Derivative Modifications : Substituents like trifluoromethyl groups (e.g., 3-Amino-4-methyl-6-(trifluoromethyl)pyridine) alter lipophilicity and target binding .
  • Experimental Controls : Include positive controls (e.g., ciprofloxacin) and validate via dose-response curves .

Q. What computational tools aid in predicting the hydrogen-bonding network of this compound?

  • Methodological Answer :

  • Software : Use Gaussian or ORCA for DFT calculations to map H-bond interactions.
  • Crystallographic Data : Compare with known structures (e.g., 3-Aminopyrazine-2-carboxylic acid’s H-bond network in Acta Crystallographica ).
  • Outcome : Predict stability of polymorphs or co-crystals for formulation studies.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-Amino-6-methylpyrazine-2-carboxylic acid
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3-Amino-6-methylpyrazine-2-carboxylic acid

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